3-(2-hydrazinylethyl)-1H-indole fumarate
Overview
Description
3-(2-hydrazinylethyl)-1H-indole fumarate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 3-(2-hydrazinylethyl)-1H-indole fumarate typically involves the reaction of 3-(2-hydrazinylethyl)-1H-indole with fumaric acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The synthetic route may involve the use of solvents such as ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the fumarate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-(2-hydrazinylethyl)-1H-indole fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological properties.
Substitution: The hydrazine group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-hydrazinylethyl)-1H-indole fumarate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways and processes. It may be used in assays to investigate enzyme activity or cellular responses.
Medicine: The compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-hydrazinylethyl)-1H-indole fumarate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
3-(2-hydrazinylethyl)-1H-indole fumarate can be compared with other similar compounds such as:
3-(2-hydrazinylethyl)pyridine: This compound has a similar hydrazine group but a different aromatic core, leading to different biological activities.
3-(2-hydrazinylethyl)benzene: The benzene derivative lacks the indole structure, which may result in different reactivity and applications.
3-(2-hydrazinylethyl)-1H-pyrazole: The pyrazole derivative has a different nitrogen-containing ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its indole core, which is known for its diverse biological activities and its ability to interact with various molecular targets.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-(1H-indol-3-yl)ethylhydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.C4H4O4/c11-13-6-5-8-7-12-10-4-2-1-3-9(8)10;5-3(6)1-2-4(7)8/h1-4,7,12-13H,5-6,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKZCMLGMMVLNL-WLHGVMLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNN.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNN.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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